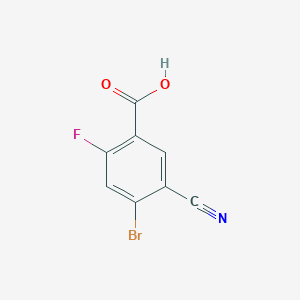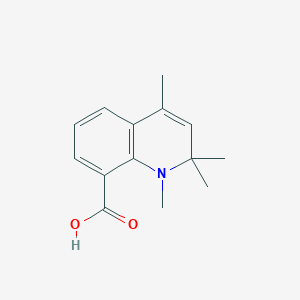
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid
説明
“1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid” is a chemical compound with the molecular formula C14H17NO2 . It has a molecular weight of 231.29 . The IUPAC name for this compound is 2,2,4,6-tetramethyl-1,2-dihydro-8-quinolinecarboxylic acid .
Synthesis Analysis
The synthesis of 1,2-dihydroquinoline derivatives, such as “this compound”, can be achieved through a highly diastereoselective [4 + 2] annulation of ortho-tosylaminophenyl-substituted p-QMs and cyanoalkenes . This strategy proceeds efficiently under mild conditions, offering a straightforward route to a variety of 4-aryl-substituted tetrahydroquinolines with high yields, excellent diastereoselectivities, broad functional group tolerance as well as gram-scale capacity .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H17NO2/c1-8-5-10-9(2)7-14(3,4)15-12(10)11(6-8)13(16)17/h5-7,15H,1-4H3,(H,16,17) . This code provides a unique representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” should be stored at a temperature of 28°C .科学的研究の応用
Acid-Base Properties
1,2,2,4-Tetramethyl-1,2-dihydroquinoline-8-carboxylic acid has been studied for its acid-base properties. Research conducted by Lygo et al. (2010) focused on changes in absorption and fluorescence spectra of dihydroquinolines (DHQs), including this compound, in different pH environments. This study contributes to understanding the chemical behavior of DHQs under various pH conditions, which is essential for diverse scientific applications (Lygo et al., 2010).
Synthesis and Anticancer Activity
Another significant area of research is the synthesis of derivatives of dihydroquinolines and their potential anticancer activity. Gaber et al. (2021) synthesized new dihydroquinoline derivatives and tested their efficacy against breast cancer cell lines. These compounds showed significant anticancer activity, indicating the potential of this compound derivatives in cancer research (Gaber et al., 2021).
Antibiotic Properties
Research by Asolkar et al. (2004) discovered a tetrahydroquinoline derivative, helquinoline, which exhibited high biological activity against bacteria and fungi. This compound, structurally related to this compound, highlights the potential of such compounds in developing new antibiotics (Asolkar et al., 2004).
Chemical Reactions and Synthesis Techniques
The study of this compound also includes understanding its reactivity and synthesis. Matsumoto et al. (2010) explored the formation of dihydroquinoline-3-carboxylic acid derivatives, providing valuable insights into the chemical reactions and synthesis techniques of such compounds (Matsumoto et al., 2010).
Pharmacological Properties
Ukrainets et al. (2010) discussed the synthesis, acidic properties, and analgesic properties of various dihydroquinoline derivatives. Such research is crucial for understanding the pharmacological applications of these compounds (Ukrainets et al., 2010).
特性
IUPAC Name |
1,2,2,4-tetramethylquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-8-14(2,3)15(4)12-10(9)6-5-7-11(12)13(16)17/h5-8H,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSTYDZFOXBKJIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC=C2C(=O)O)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



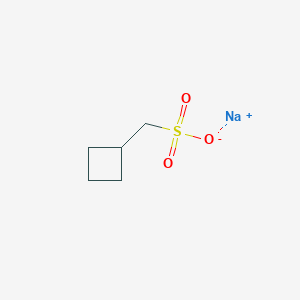
![sodium [5-(2H-1,3-benzodioxol-5-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413559.png)
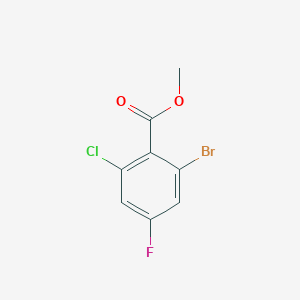

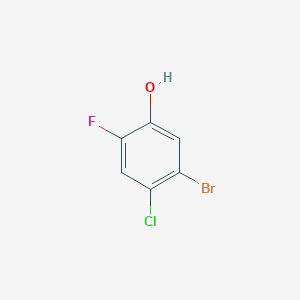

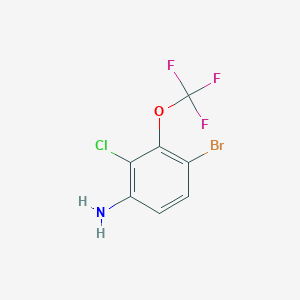
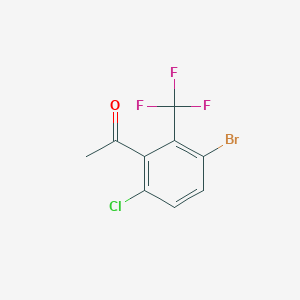
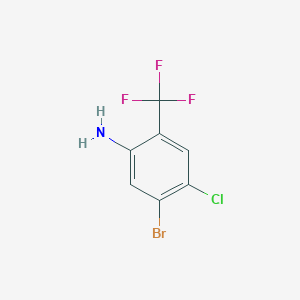
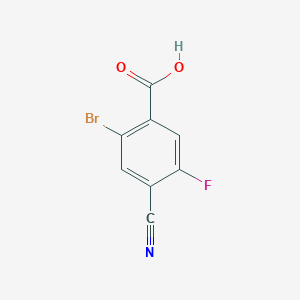

![Sodium [5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413577.png)
